Thioquinapiperifil

Beschreibung

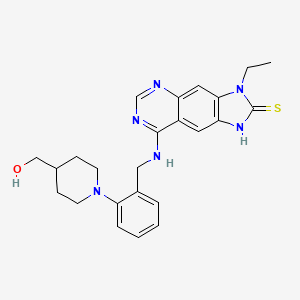

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6OS/c1-2-30-22-12-19-18(11-20(22)28-24(30)32)23(27-15-26-19)25-13-17-5-3-4-6-21(17)29-9-7-16(14-31)8-10-29/h3-6,11-12,15-16,31H,2,7-10,13-14H2,1H3,(H,28,32)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKUPEWPVORTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431383 | |

| Record name | UNII-91GSL5I3VO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220060-39-9 | |

| Record name | Thioquinapiperifil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220060399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-91GSL5I3VO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOQUINAPIPERIFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91GSL5I3VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thioquinapiperifil: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioquinapiperifil, previously identified as KF31327, is a potent and selective non-competitive inhibitor of phosphodiesterase-5 (PDE-5). Its mechanism of action centers on the modulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting PDE-5, this compound prevents the degradation of cGMP, leading to its accumulation in smooth muscle cells. This results in vasodilation and has potential therapeutic applications in conditions such as erectile dysfunction. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Phosphodiesterase-5

This compound exerts its pharmacological effects primarily through the potent and selective inhibition of phosphodiesterase-5 (PDE-5)[1]. PDE-5 is an enzyme that specifically catalyzes the hydrolysis of cyclic guanosine monophosphate (cGMP) to guanosine 5'-monophosphate (5'-GMP)[2]. By inhibiting this enzymatic degradation, this compound leads to an accumulation of intracellular cGMP[1].

The elevation of cGMP levels is the cornerstone of this compound's mechanism. In the context of vasodilation, nitric oxide (NO) is released from endothelial cells and nerve endings, which then stimulates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP). The subsequent increase in cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. This cascade of events ultimately leads to a decrease in intracellular calcium levels and the relaxation of smooth muscle cells, resulting in vasodilation[3].

Kinetic analysis has revealed that this compound acts as a non-competitive inhibitor of PDE-5[1]. This indicates that it does not compete with the substrate (cGMP) for the active site of the enzyme. Instead, it likely binds to an allosteric site on PDE-5, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound (formerly KF31327) and its effects.

Table 1: In Vitro PDE-5 Inhibition

| Compound | Target | Inhibition Constant (Ki) | Inhibition Type | Reference |

| This compound (KF31327) | Canine Trachea PDE-5 | 0.16 nM | Non-competitive | [1] |

| Sildenafil | Canine Trachea PDE-5 | 7.2 nM | Competitive | [1] |

Table 2: Effects on Platelet Aggregation and Cyclic Nucleotide Levels

| Condition | Compound (Concentration) | Effect on Platelet Aggregation | Intracellular cGMP Level | Intracellular cAMP Level | Reference |

| In the presence of Nitroglycerin | This compound (< 0.1 µM) | Inhibition of collagen-induced aggregation | Augmented | No effect | [1] |

| In the presence of Nitroglycerin | Sildenafil (< 0.1 µM) | Inhibition of collagen-induced aggregation | Augmented | No effect | [1] |

| In the absence of Nitroglycerin | This compound (10 µM) | Inhibition of platelet aggregation | Increased | Increased | [1] |

| In the absence of Nitroglycerin | Sildenafil (10 µM) | No effect on aggregation | Increased | Not specified | [1] |

Table 3: In Vitro and In Vivo Metabolite Identification

| Sample Type | Number of Metabolites Detected | Reference |

| Human Liver Microsomal Extract | 11 | [4] |

| Rat Urine | 5 | [4] |

| Rat Feces | 7 | [4] |

Experimental Protocols

Phosphodiesterase-5 (PDE-5) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against PDE-5, based on methods used for similar inhibitors.

Objective: To determine the in vitro inhibitory potency (Ki) of this compound on PDE-5 activity.

Materials:

-

Purified PDE-5 enzyme (e.g., from canine trachea)

-

This compound (KF31327)

-

Sildenafil (as a comparator)

-

[3H]cGMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation cocktail

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

Procedure:

-

Prepare a series of dilutions of this compound and sildenafil in the assay buffer.

-

In a reaction tube, combine the purified PDE-5 enzyme, the assay buffer, and a specific concentration of the inhibitor (this compound or sildenafil).

-

Initiate the enzymatic reaction by adding a known amount of [3H]cGMP.

-

Incubate the reaction mixture at 37°C for a defined period, ensuring the reaction remains in the linear range.

-

Terminate the reaction by boiling the mixture.

-

Add snake venom nucleotidase to the mixture and incubate to convert the resulting [3H]5'-GMP to [3H]guanosine.

-

Add a slurry of an anion-exchange resin to the mixture. This resin will bind the unreacted [3H]cGMP, while the product, [3H]guanosine, will remain in the supernatant.

-

Centrifuge the mixture to pellet the resin.

-

Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

The amount of [3H]guanosine formed is proportional to the PDE-5 activity.

-

Perform kinetic analysis, such as Lineweaver-Burk plots, by measuring the reaction rates at various substrate and inhibitor concentrations to determine the Ki and the type of inhibition.

In Vitro and In Vivo Metabolite Identification using LC-Q-TOF-MS

This protocol outlines the methodology used to identify the metabolites of this compound in biological matrices.[4]

Objective: To identify and characterize the metabolites of this compound in human liver microsomes and in rat urine and feces.

Materials:

-

This compound

-

Human liver microsomes

-

NADPH regenerating system

-

Rat urine and feces samples from this compound-treated rats

-

Acetonitrile

-

Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) system

Procedure:

In Vitro Metabolism (Human Liver Microsomes):

-

Incubate this compound with human liver microsomes in the presence of an NADPH regenerating system at 37°C.

-

After a specified incubation time, terminate the reaction by adding a protein precipitating agent, such as cold acetonitrile.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant for LC-Q-TOF-MS analysis.

In Vivo Metabolism (Rat Urine and Feces):

-

Administer this compound to rats.

-

Collect urine and feces samples at specified time points.

-

Extract the metabolites from the urine and feces samples using an appropriate solvent, such as acetonitrile.

-

Prepare the extracts for LC-Q-TOF-MS analysis.

LC-Q-TOF-MS Analysis:

-

Inject the prepared samples into the LC-Q-TOF-MS system.

-

Perform chromatographic separation of the parent compound and its metabolites using a suitable LC column and mobile phase gradient.

-

The eluent is introduced into the Q-TOF mass spectrometer.

-

Acquire high-resolution mass spectral data in both full scan mode (for accurate mass measurement of parent and metabolite ions) and tandem MS (MS/MS) mode.

-

In MS/MS mode, precursor ions of potential metabolites are isolated and fragmented to obtain characteristic fragment ion spectra.

-

Identify the metabolites by comparing their accurate masses and fragmentation patterns with those of the parent compound and by predicting plausible biotransformation pathways (e.g., oxidation, hydroxylation, N-dealkylation).

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in smooth muscle cells.

Experimental Workflow for Metabolite Identification

Caption: Workflow for the identification of this compound metabolites.

Logical Relationship of PDE-5 Inhibition

Caption: Logical flow of events following PDE-5 inhibition by this compound.

References

- 1. KF31327, a new potent and selective inhibitor of cyclic nucleotide phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Nitric oxide and cGMP cause vasorelaxation by activation of a charybdotoxin-sensitive K channel by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Origin of Thioquinapiperifil

Disclaimer: The compound "Thioquinapiperifil" is a fictional name constructed for illustrative purposes based on common pharmaceutical nomenclature. The following guide is a synthesized narrative based on the discovery, chemical structure, and mechanism of action of real-world phosphodiesterase type 5 (PDE5) inhibitors, particularly drawing from the class of quinoline-based inhibitors and established drugs like Sildenafil. All data and protocols are representative of those found in the scientific literature for this class of compounds.

Introduction: The Emergence of a Novel PDE5 Inhibitor

The quest for novel therapeutic agents with high efficacy and selectivity for phosphodiesterase type 5 (PDE5) has been a significant focus of drug discovery, primarily driven by the clinical success of first-generation treatments for erectile dysfunction and pulmonary arterial hypertension.[1] this compound emerges from this landscape as a next-generation, highly potent and selective PDE5 inhibitor. Its design is rooted in a scaffold-hopping approach, combining the established pharmacophore of a quinoline core with a sulfonylpiperazine moiety, aiming to enhance potency, selectivity, and pharmacokinetic properties.[2][3]

The development of this compound was guided by the need for tissue-specific cGMP modulation. The enzyme PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes, including smooth muscle relaxation.[1][4] By inhibiting PDE5, this compound effectively elevates cGMP levels, leading to vasodilation and other downstream effects. This guide details the discovery, mechanism of action, synthesis, and biological evaluation of this compound, providing a comprehensive overview for researchers and drug development professionals.

Discovery and Design Rationale

The discovery of this compound was not a serendipitous event but the result of a targeted, structure-based drug design campaign. Initial research focused on the limitations of existing PDE5 inhibitors, such as off-target effects on other PDE isoforms (e.g., PDE6, leading to visual disturbances).[3][5][6]

The design strategy involved two key hypotheses:

-

A quinoline scaffold could offer a novel and potent interaction with the active site of PDE5, a concept supported by recent studies on quinoline derivatives as PDE5 inhibitors.[2][7]

-

Incorporation of a sulfonylpiperazine group , a key structural feature of the well-established PDE5 inhibitor Sildenafil, would ensure strong binding affinity and provide opportunities for modulating solubility and pharmacokinetic properties.[8][9]

This led to the synthesis of a library of novel quinoline-based compounds, from which this compound was identified as the lead candidate due to its exceptional potency and selectivity.

Logical Flow of Discovery

Caption: Logical workflow for the discovery of this compound.

Mechanism of Action: The cGMP Signaling Pathway

This compound exerts its therapeutic effect by modulating the nitric oxide (NO)/cGMP signaling pathway. In target tissues such as the corpus cavernosum and pulmonary vasculature, the release of NO is triggered by physiological stimuli.[4][5] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5]

Elevated levels of cGMP activate protein kinase G (PKG), leading to the phosphorylation of several downstream targets. This results in a decrease in intracellular calcium concentrations and subsequent relaxation of smooth muscle cells, causing vasodilation and increased blood flow.[10] The action of cGMP is terminated by its hydrolysis to GMP by PDE enzymes, with PDE5 being the predominant isoform in these tissues.[1] this compound selectively binds to the catalytic site of PDE5, preventing the degradation of cGMP and thus potentiating the signaling cascade.[4]

Signaling Pathway Diagram

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Biological Data

This compound has demonstrated superior potency and selectivity in preclinical in vitro assays compared to first-generation PDE5 inhibitors. The following tables summarize its key quantitative data.

Table 1: In Vitro Potency (IC50) Against PDE Isoforms

| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE1 IC50 (nM) |

| This compound | 0.25 | 25 | >1000 |

| Sildenafil | 3.5 | 35 | >1000 |

| Vardenafil | 0.7 | 7 | >1000 |

| Tadalafil | 5.0 | >1000 | >1000 |

Data are representative values compiled from in vitro enzymatic assays.[2][7]

Table 2: Selectivity Profile

| Compound | Selectivity for PDE5 vs. PDE6 (Fold) | Selectivity for PDE5 vs. PDE1 (Fold) |

| This compound | 100x | >4000x |

| Sildenafil | 10x | >285x |

| Vardenafil | 10x | >1400x |

| Tadalafil | >200x | >200x |

Selectivity is calculated as the ratio of IC50 values (IC50 PDE-X / IC50 PDE5).[5][6]

Table 3: Pharmacokinetic Properties (Rodent Model)

| Parameter | Value |

| Bioavailability (Oral) | 45% |

| Tmax (hours) | 1.0 |

| Half-life (t1/2, hours) | 4.5 |

| Plasma Protein Binding | 95% |

Data are representative values from preclinical animal studies.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound.

In Vitro PDE5 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE5 enzyme.

Materials:

-

Recombinant human PDE5A1

-

cGMP (substrate)

-

Snake venom nucleotidase

-

[3H]-cGMP (radiolabel)

-

This compound (and other test compounds)

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation fluid

Procedure:

-

A reaction mixture is prepared containing the assay buffer, a known concentration of recombinant human PDE5A1, and varying concentrations of this compound (typically in a serial dilution).

-

The reaction is initiated by the addition of a substrate mix containing cGMP and a small amount of [3H]-cGMP.

-

The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

-

The reaction is terminated by boiling.

-

Snake venom nucleotidase is added to the mixture and incubated to hydrolyze the resulting [3H]-5'-GMP to [3H]-guanosine.

-

The mixture is passed through an ion-exchange chromatography column to separate the charged, unhydrolyzed [3H]-cGMP from the uncharged [3H]-guanosine.

-

The amount of [3H]-guanosine in the eluate is quantified using a scintillation counter.

-

The percentage of inhibition for each concentration of this compound is calculated relative to a control with no inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

General Synthesis Protocol

The synthesis of the this compound core structure is based on established methods for quinoline and sulfonamide formation.[2]

Experimental Workflow for Synthesis

Caption: General synthetic workflow for this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the field of PDE5 inhibitors. Its rational design, based on a novel quinoline scaffold, has resulted in a compound with exceptional potency and a superior selectivity profile compared to earlier drugs in its class. The preclinical data strongly support its potential as a therapeutic agent with a reduced risk of off-target side effects.

Future research will focus on extensive preclinical toxicology studies and pharmacokinetics in higher animal models to establish a comprehensive safety profile. Following this, the progression to Phase I clinical trials will be necessary to evaluate its safety, tolerability, and pharmacokinetic profile in humans. The discovery of this compound underscores the power of structure-based drug design in developing next-generation therapeutics with enhanced clinical profiles.

References

- 1. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. drugs.com [drugs.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. The structure of sildenafil [ch.ic.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

Thioquinapiperifil: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioquinapiperifil, formerly known as KF31327, is a potent and selective non-competitive inhibitor of phosphodiesterase-5 (PDE-5).[1][2] Initially synthesized by Kyowa Hakko Kogyo Co., Ltd., it has been identified in dietary supplements promoted for sexual enhancement.[1][3] This technical guide provides a comprehensive overview of the biological activity screening of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for key assays.

Mechanism of Action: Inhibition of the cGMP Signaling Pathway

This compound exerts its biological effects by inhibiting the PDE-5 enzyme, a key regulator of the cyclic guanosine monophosphate (cGMP) signaling pathway. In this pathway, nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP leads to the activation of protein kinase G (PKG), resulting in various physiological responses, including smooth muscle relaxation and vasodilation. PDE-5 specifically hydrolyzes cGMP to the inactive 5'-GMP, thus downregulating the signaling cascade. By inhibiting PDE-5, this compound prevents the degradation of cGMP, leading to its accumulation and enhancement of downstream signaling.

Quantitative Biological Activity Data

The primary reported biological activity of this compound is its potent inhibition of PDE-5. The following table summarizes the available quantitative data.

| Parameter | Value | Enzyme Source | Comments | Reference |

| Ki | 0.16 nM | Canine Trachea PDE-5 | Non-competitive inhibitor. Significantly more potent than sildenafil (Ki = 7.2 nM) in the same study. | [1] |

| IC50 | 0.074 nM | Not Specified | [2] |

In Vitro Biological Effects

Platelet Aggregation

In addition to its effects on smooth muscle, this compound has been shown to influence platelet aggregation.

| Condition | Concentration | Effect | Reference |

| In the presence of nitroglycerin (NO donor) | < 0.1 µM | Inhibition of collagen-induced rabbit platelet aggregation. Augments intracellular cGMP levels without affecting cAMP. | [1] |

| In the absence of nitroglycerin | 10 µM | Inhibition of platelet aggregation. Increased both cGMP and cAMP levels. | [1] |

Experimental Protocols

Phosphodiesterase-5 (PDE-5) Inhibition Assay (Adapted from similar studies)

This protocol describes a common method for determining the inhibitory activity of compounds against PDE-5 using a radiolabeled substrate.

1. Materials and Reagents:

-

Purified PDE-5 enzyme (e.g., from canine trachea or recombinant human)

-

[3H]-cGMP (radiolabeled substrate)

-

Unlabeled cGMP (for competition studies)

-

This compound (test compound)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.3 mg/ml BSA, 1.5 mM dithiothreitol, and 3 mM MgCl2.

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail

-

Scintillation counter

2. Experimental Workflow:

3. Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

-

Enzyme Reaction:

-

In a reaction tube, add the PDE-5 enzyme to the assay buffer.

-

Add the desired concentration of this compound or vehicle control.

-

Pre-incubate for a short period (e.g., 5-10 minutes) at 30°C.

-

Initiate the reaction by adding a known concentration of [3H]-cGMP. The final substrate concentration should be below the Km value for accurate Ki determination.

-

Incubate the reaction mixture at 30°C for a fixed time (e.g., 10 minutes), ensuring that less than 20% of the substrate is hydrolyzed.

-

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).

-

Product Conversion: Cool the samples and add snake venom nucleotidase. Incubate at 30°C for 10 minutes to convert the [3H]-5'-GMP product to [3H]-guanosine.

-

Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted, negatively charged [3H]-cGMP will bind to the resin, while the neutral [3H]-guanosine will pass through.

-

Quantification: Collect the eluate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of PDE-5 inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

For a non-competitive inhibitor, the Ki can be determined by performing the assay at various substrate concentrations and analyzing the data using a Dixon plot (1/velocity vs. inhibitor concentration) or by non-linear regression fitting to the appropriate Michaelis-Menten equation for non-competitive inhibition.

-

Conclusion

This compound is a highly potent, non-competitive inhibitor of PDE-5. Its biological activity is primarily centered around the enhancement of the cGMP signaling pathway. The provided data and protocols offer a foundational guide for researchers and drug development professionals interested in the further investigation and characterization of this compound. Future research should focus on determining a comprehensive selectivity profile against other phosphodiesterase isoforms to fully understand its therapeutic potential and off-target effects.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | phosphodiesterase-5 (PDE-5) inhibitor | CAS# 220060-39-9 | InvivoChem [invivochem.com]

- 3. Determination of a new type of phosphodiesterase-5 inhibitor, this compound, in a dietary supplement promoted for sexual enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

Thioquinapiperifil Target Identification Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioquinapiperifil has been identified as a potent phosphodiesterase-5 (PDE-5) inhibitor, often found in dietary supplements marketed for sexual enhancement.[1] Structurally, it is an imidazoquinazoline derivative, 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione.[1] While its primary mechanism of action is presumed to be the inhibition of PDE-5, comprehensive target identification and engagement studies are crucial to fully elucidate its pharmacological profile, including confirming its primary target in a cellular context and identifying potential off-target interactions that could lead to unforeseen side effects or new therapeutic applications.

This technical guide outlines a proposed strategy for the in-depth target identification of this compound, leveraging contemporary chemoproteomic techniques. The methodologies described herein are designed to provide robust, quantitative data on the compound's direct protein interactions within a cellular environment.

Core Objective: A Multi-pronged Approach to Target Identification

To confidently identify the cellular targets of this compound, a multi-faceted approach employing orthogonal biochemical and biophysical methods is recommended. This strategy aims to not only confirm the engagement of the expected target (PDE-5) but also to uncover any additional, unanticipated binding partners. The proposed core techniques are:

-

Cellular Thermal Shift Assay (CETSA): To assess target engagement in intact cells and physiological contexts without chemical modification of the compound.[2][3][4][5]

-

Affinity Chromatography: To isolate binding partners from cell lysates based on their affinity for immobilized this compound.[6][7]

-

Photoaffinity Labeling: To covalently link this compound to its binding partners upon photoactivation, enabling their identification.[8][9][10]

The integration of these methods will provide a comprehensive overview of the this compound interactome.

Signaling Pathway of PDE-5 Inhibition

The established mechanism of action for PDE-5 inhibitors involves the enhancement of the nitric oxide (NO) signaling pathway. In response to sexual stimulation, NO is released and activates guanylate cyclase, which in turn converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The accumulation of cGMP leads to smooth muscle relaxation and increased blood flow. PDE-5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE-5, this compound is expected to increase intracellular cGMP levels, thereby prolonging the pro-erectile signal.[11]

Caption: Signaling pathway of PDE-5 inhibition by this compound.

Experimental Protocols and Data Presentation

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying drug-target engagement in a cellular setting.[4] It relies on the principle that the binding of a ligand, such as this compound, increases the thermal stability of its target protein.[5]

Caption: Generalized workflow for the Cellular Thermal Shift Assay.

-

Cell Culture and Treatment:

-

Culture a relevant human cell line (e.g., HEK293 cells overexpressing PDE-5, or a smooth muscle cell line) to 80-90% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

-

-

Thermal Challenge:

-

For melt curve analysis, aliquot the treated cell suspensions and heat individual aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

For isothermal dose-response (ITDR) analysis, heat all samples (different drug concentrations) to a single, optimized temperature (determined from the melt curve) for 3 minutes.

-

-

Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or dounce homogenization in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Quantification:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble target protein (PDE-5) remaining at each temperature or drug concentration using Western blotting with a specific anti-PDE-5 antibody.

-

For proteome-wide analysis (Thermal Proteome Profiling), the soluble fractions can be analyzed by quantitative mass spectrometry.[2]

-

Table 1: Hypothetical CETSA Melt Curve Data for PDE-5 with this compound

| Temperature (°C) | Relative Amount of Soluble PDE-5 (Vehicle) | Relative Amount of Soluble PDE-5 (10 µM this compound) |

| 40 | 1.00 | 1.00 |

| 45 | 0.98 | 1.00 |

| 50 | 0.85 | 0.95 |

| 55 | 0.52 | 0.88 |

| 60 | 0.21 | 0.65 |

| 65 | 0.05 | 0.30 |

| 70 | 0.01 | 0.10 |

Table 2: Hypothetical Isothermal Dose-Response (ITDR) CETSA Data for PDE-5

| This compound Conc. (µM) | Relative Amount of Soluble PDE-5 (at 55°C) |

| 0 (Vehicle) | 0.52 |

| 0.1 | 0.60 |

| 1 | 0.75 |

| 10 | 0.88 |

| 100 | 0.92 |

Affinity Chromatography

This technique involves immobilizing this compound on a solid support to "fish" for its binding partners in a cell lysate.[6]

Caption: Workflow for affinity chromatography-based target identification.

-

Probe Synthesis and Immobilization:

-

Synthesize a derivative of this compound containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxyl group).

-

Covalently couple this derivative to an activated solid support, such as NHS-activated agarose beads.

-

-

Protein Extraction and Binding:

-

Prepare a native cell lysate from a relevant cell line in a non-denaturing buffer.

-

Incubate the cell lysate with the this compound-conjugated beads (and control beads without the compound) for several hours at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive eluent (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., high salt or altered pH).

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.

-

Excise protein bands of interest and identify them by in-gel digestion followed by LC-MS/MS analysis.

-

Alternatively, the entire eluate can be analyzed by shotgun proteomics.

-

Table 3: Hypothetical Protein Hits from Affinity Chromatography-Mass Spectrometry

| Protein Identified | Peptide Count (this compound Beads) | Peptide Count (Control Beads) | Fold Enrichment |

| PDE5A | 25 | 1 | 25.0 |

| PDE6C | 8 | 0 | - |

| Protein X | 5 | 1 | 5.0 |

| Protein Y | 12 | 10 | 1.2 |

Photoaffinity Labeling

This method uses a photoreactive version of this compound to form a covalent bond with its target proteins upon UV irradiation, allowing for their subsequent identification.[8][9][10]

Caption: Workflow for photoaffinity labeling and target identification.

-

Probe Synthesis:

-

Synthesize a this compound analog incorporating a photoreactive moiety (e.g., a diazirine or benzophenone) and a bioorthogonal handle (e.g., a terminal alkyne or azide for click chemistry).[9]

-

-

Labeling and Cross-linking:

-

Treat intact cells or cell lysate with the photoaffinity probe. To control for non-specific binding, a parallel experiment can be performed where the cells/lysate are co-incubated with an excess of unmodified this compound.

-

Irradiate the samples with UV light of the appropriate wavelength (e.g., 350-365 nm) to activate the photoreactive group and induce covalent bond formation with interacting proteins.

-

-

Enrichment and Identification:

-

Lyse the cells (if labeled in vivo).

-

Perform a click chemistry reaction to attach a biotin tag to the bioorthogonal handle on the probe.

-

Enrich the now biotinylated protein-probe complexes using streptavidin-coated beads.

-

Elute the captured proteins and identify them by quantitative mass spectrometry, comparing the abundance of proteins from the probe-labeled sample versus the competitive displacement control.

-

Table 4: Hypothetical Protein Hits from Photoaffinity Labeling with Competitive Displacement

| Protein Identified | SILAC Ratio (Probe / Probe + Competitor) | p-value |

| PDE5A | > 10 | < 0.001 |

| PDE1C | 3.5 | < 0.05 |

| Carbonic Anhydrase 2 | 1.1 | > 0.05 |

| FKBP12 | 1.2 | > 0.05 |

Conclusion

The proposed integrated approach, combining CETSA, affinity chromatography, and photoaffinity labeling, will provide a comprehensive and robust identification of the cellular targets of this compound. Confirming PDE-5 as the primary target and identifying any potential off-target interactions are critical steps in the preclinical evaluation of this compound. The detailed methodologies and workflows presented in this guide offer a clear path forward for researchers and drug development professionals seeking to fully characterize the molecular mechanisms of this compound. This will not only solidify our understanding of its action but also pave the way for safer and more effective therapeutic applications.

References

- 1. Determination of a new type of phosphodiesterase-5 inhibitor, this compound, in a dietary supplement promoted for sexual enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

- 3. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. google.com [google.com]

- 7. Affinity chromatography in the industrial purification of plasma proteins for therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Photoaffinity labeling approaches to elucidate lipid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Toxicity Assessment of Thioquinapiperifil

Disclaimer: Publicly available literature does not contain a comprehensive preliminary toxicity assessment of Thioquinapiperifil. This guide synthesizes available data on its metabolic profile and infers its potential toxicity based on its classification as a phosphodiesterase-5 (PDE-5) inhibitor. The experimental protocols and toxicity profiles outlined herein are based on established methodologies for drug safety evaluation and the known effects of the PDE-5 inhibitor class.

Introduction

This compound is an imidazoquinazoline derivative identified as a novel phosphodiesterase-5 (PDE-5) inhibitor.[1] It has been detected in dietary supplements promoted for sexual enhancement.[1] As a new chemical entity with potential for human consumption, a thorough evaluation of its safety and toxicity is imperative for regulatory assessment and to understand its potential clinical implications. This document provides a technical overview of the foundational elements required for a preliminary toxicity assessment of this compound, including its mechanism of action, metabolic fate, and a proposed framework for preclinical safety studies.

Mechanism of Action: PDE-5 Inhibition

This compound functions as a PDE-5 inhibitor, a class of drugs that selectively targets phosphodiesterase type 5.[1] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[2] In physiological systems such as the corpus cavernosum of the penis, nitric oxide (NO) released during sexual stimulation activates guanylate cyclase, which in turn increases cGMP levels, leading to smooth muscle relaxation and vasodilation.[2] By inhibiting cGMP degradation, this compound is presumed to enhance and prolong the pro-erectile effects of NO.[2]

Metabolic Profiling

The metabolic fate of a xenobiotic is a critical component of its toxicity assessment, as metabolites can be pharmacologically active or toxic. A study has characterized the in vitro and in vivo metabolites of this compound.[3]

The following protocol was employed to identify the metabolites of this compound in human liver microsomes and rat urine and feces.[3]

-

In Vitro Metabolism: this compound was incubated with human liver microsomes in the presence of an NADPH-regenerating system to simulate hepatic metabolism.

-

In Vivo Metabolism: Rats were administered this compound, and urine and feces were collected.

-

Sample Extraction: Metabolized samples were extracted and precipitated using acetonitrile.

-

LC-Q-TOF-MS Analysis: The extracted samples were injected into a Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) system for separation and detection of metabolites.

-

Structure Elucidation: Peaks of interest were further analyzed using tandem mass spectrometry (MS/MS) to identify the structures of the metabolites based on their fragmentation patterns.

A total of 11, 5, and 7 metabolites were detected in human liver microsomal extract, rat urine, and rat feces, respectively.[3] The primary metabolic pathways include oxidation, nitrogen reduction, and hydroxylation.[4]

| Metabolite ID | Detected In | Proposed Metabolic Reaction |

| M1 | Human Liver Microsomes, Rat Feces | Hydroxylation |

| M2 | Human Liver Microsomes, Rat Urine | N-dealkylation |

| M3 | Human Liver Microsomes, Rat Urine, Rat Feces | Oxidation |

| M4 | Human Liver Microsomes | Oxidation |

| M5 | Human Liver Microsomes, Rat Urine, Rat Feces | Oxidation |

| M6 | Human Liver Microsomes | Oxidation |

| M7 | Human Liver Microsomes | Oxidation |

| M8 | Human Liver Microsomes, Rat Feces | Oxidation |

| M9 | Human Liver Microsomes | Oxidation |

| M10 | Human Liver Microsomes, Rat Feces | Oxidation |

| M11 | Rat Urine | N-oxide formation |

| M12 | Human Liver Microsomes, Rat Urine, Rat Feces | Cleavage of carboline moiety |

| Data sourced from Shakya et al., 2021.[4] |

Inferred Toxicity Profile (Based on PDE-5 Inhibitor Class)

While specific toxicity data for this compound is not available, the safety profile of approved PDE-5 inhibitors can inform its potential adverse effects. These effects are generally mild to moderate and transient.[5]

| Adverse Effect Category | Specific Effects | Mechanism/Note |

| Common | Headache, Flushing, Dyspepsia, Nasal Congestion | Related to vasodilation in non-target tissues. Headache is very common (>10% of patients).[2][5] |

| Visual | Altered color vision (blue tinge), Photophobia, Blurred vision | Due to cross-reactivity with PDE-6, which is involved in the phototransduction cascade in the retina.[6][7] |

| Musculoskeletal | Back pain, Myalgia | More common with tadalafil due to cross-reactivity with PDE-11 in skeletal muscle.[6] |

| Cardiovascular | Hypotension, Dizziness | PDE-5 inhibitors can potentiate the hypotensive effects of nitrates and alpha-blockers.[2][5][8] |

| Auditory | Sudden sensorineural hearing loss (rare) | The FDA has issued a warning for this potential side effect. The mechanism is unclear.[2][6] |

| Serious (Rare) | Non-arteritic anterior ischemic optic neuropathy (NAION), Priapism | NAION is a rare but serious cause of vision loss. Priapism is a persistent, painful erection.[6] |

Proposed Framework for a Preliminary Toxicity Assessment

A standard preclinical toxicology program for a new chemical entity like this compound would follow regulatory guidelines to ensure safety before human trials.[9][10] The primary goals are to identify a safe starting dose, characterize target organ toxicity, and establish parameters for clinical monitoring.[11][12]

The assessment typically involves a tiered approach, starting with in vitro assays and moving to in vivo studies in two mammalian species (one rodent, one non-rodent).[9][13]

-

Genetic Toxicology: A battery of in vitro tests is required to assess mutagenic and clastogenic potential.[13]

-

Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

-

Mouse Lymphoma Assay (MLA) or Chromosome Aberration Test: To detect clastogenic and aneugenic events in mammalian cells.

-

-

Acute Toxicity Study:

-

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of acute toxicity.[10]

-

Protocol: Administer a single, high dose of this compound to a small group of rodents and non-rodents. Observe animals for a set period (e.g., 14 days) for clinical signs of toxicity, morbidity, and mortality. Conduct gross necropsy on all animals.

-

-

Repeat-Dose Toxicity Study (e.g., 28-day):

-

Objective: To characterize the toxicity profile with repeated administration and identify a No-Observed-Adverse-Effect-Level (NOAEL).[13]

-

Protocol: Administer this compound daily for 28 days to at least three dose groups and a control group in two species. Monitor clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis. At termination, perform a full necropsy and histopathological examination of tissues.

-

Conclusion and Future Directions

This compound, a novel PDE-5 inhibitor, lacks a formal public toxicity assessment. Based on its mechanism of action and the established profile of its drug class, it is likely to produce mild-to-moderate vasodilatory side effects. The metabolic profile indicates that it is extensively metabolized through oxidation and hydroxylation.

To formally characterize its safety, a standard preclinical toxicology program is necessary. This would involve a suite of in vitro and in vivo studies, including genetic toxicology, acute toxicity, and repeat-dose studies in both rodent and non-rodent species. The data from these studies would be essential to establish a safe dose for potential first-in-human clinical trials and to provide a comprehensive understanding of its risk profile. Further research into its cross-reactivity with other phosphodiesterase enzymes (e.g., PDE-6 and PDE-11) would also be crucial for predicting specific off-target effects.

References

- 1. Determination of a new type of phosphodiesterase-5 inhibitor, this compound, in a dietary supplement promoted for sexual enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 6. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Phosphodiesterase Type 5 Inhibitors and Visual Side Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 10. altasciences.com [altasciences.com]

- 11. fda.gov [fda.gov]

- 12. pacificbiolabs.com [pacificbiolabs.com]

- 13. Safety evaluation to support First-In-Man investigations II: toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Thioquinapiperifil: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioquinapiperifil is a potent and selective noncompetitive phosphodiesterase-5 (PDE-5) inhibitor. Its therapeutic potential is intrinsically linked to its physicochemical properties, namely its solubility and stability, which are critical determinants of its bioavailability and shelf-life. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound. It also outlines detailed experimental protocols for the characterization of these properties and visualizes the compound's mechanism of action through its signaling pathway.

Introduction

This compound, also known as KF31327, is a selective inhibitor of phosphodiesterase type 5 (PDE-5) with a reported IC50 of 0.074 nM[1]. By inhibiting PDE-5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle and vasodilation. This mechanism of action underpins its investigation for various therapeutic applications. The development of a successful drug product containing this compound necessitates a thorough understanding of its solubility and stability characteristics.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C24H28N6OS | [2][3] |

| Molecular Weight | 448.59 g/mol | [1] |

| CAS Number | 220060-39-9 | [1] |

| Appearance | Not specified | |

| pKa | Not specified | |

| LogP | Not specified |

Solubility Profile

Precise quantitative solubility data for this compound in common laboratory solvents is not extensively published. However, available information suggests the following qualitative and formulation-based solubility characteristics. It has been noted that the dihydrochloride salt form of this compound generally exhibits enhanced water solubility and stability[4].

Table 1: this compound Formulation Components

| Solvent/Excipient | Purpose | Reference |

| Dimethyl Sulfoxide (DMSO) | Stock solution preparation | [1] |

| Polyethylene Glycol 400 (PEG400) | Oral formulation solvent | [1] |

| Polyethylene Glycol 300 (PEG300) | In vivo formulation component | [1] |

| Tween 80 (Polysorbate 80) | Surfactant in oral and in vivo formulations | [1] |

| Carboxymethyl cellulose | Suspending agent in oral formulations | [1] |

| Corn oil | Vehicle for in vivo formulations | [1] |

Stability Profile

Table 2: Representative Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | To assess degradation in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | To assess degradation in alkaline environments. |

| Oxidation | 3% H2O2 at room temperature for 24 hours | To evaluate susceptibility to oxidative degradation. |

| Thermal Degradation | 60°C for 48 hours (in solid state and in solution) | To determine the effect of heat on stability. |

| Photostability | Exposure to UV (254 nm) and fluorescent light | To assess degradation upon exposure to light. |

Experimental Protocols

The following are representative protocols for determining the solubility and stability of a PDE-5 inhibitor like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, DMSO, ethanol).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Centrifuge the samples to separate the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method Development

-

Forced Degradation: Subject this compound to stress conditions as outlined in Table 2.

-

Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column.

-

Mobile Phase Optimization: Develop a gradient elution method using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) to achieve separation of the parent drug from its degradation products.

-

Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths to ensure peak purity.

-

Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mechanism of Action and Signaling Pathway

This compound functions as a PDE-5 inhibitor. In many physiological processes, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP. PDE-5 is the enzyme responsible for the degradation of cGMP to GMP. By inhibiting PDE-5, this compound leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This activation results in a cascade of downstream effects, most notably the relaxation of vascular smooth muscle cells.

Conclusion

While specific quantitative solubility and stability data for this compound remain limited in publicly accessible literature, this guide provides a framework for its characterization based on its known properties as a PDE-5 inhibitor and established analytical methodologies. The provided protocols and diagrams serve as a valuable resource for researchers and drug development professionals working with this compound and other compounds in this class. Further studies are warranted to fully elucidate the physicochemical profile of this compound to support its potential therapeutic applications.

References

An In-Depth Technical Guide to the Structural Analogs of Thioquinapiperifil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioquinapiperifil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, has garnered interest for its unique imidazoquinazoline-2-thione scaffold. This document provides a comprehensive technical overview of this compound, its mechanism of action, and a discussion of its potential structural analogs based on the broader class of imidazoquinazoline-based PDE5 inhibitors. Due to the limited public availability of specific structure-activity relationship (SAR) data for direct analogs of this compound, this guide focuses on the known properties of the parent compound and infers potential analog characteristics from related chemical series. Detailed experimental protocols for the synthesis of related structures and for the in vitro evaluation of PDE5 inhibitory activity are provided, alongside visualizations of key biological pathways and experimental workflows.

Introduction to this compound

This compound, chemically known as 3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione, is a highly potent inhibitor of phosphodiesterase type 5 (PDE5).[1] Originally synthesized by Kyowa Hakko Kogyo Co., Ltd. and designated as KF31327, this compound has been identified as an adulterant in dietary supplements marketed for sexual enhancement.[1] Its core structure is a tricyclic imidazoquinazoline system, which distinguishes it from many other well-known PDE5 inhibitors like sildenafil and tadalafil.

Core Compound Profile: this compound (KF31327)

Chemical Structure:

-

IUPAC Name: 3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione

-

Molecular Formula: C₂₄H₂₈N₆OS

-

Molecular Weight: 448.6 g/mol

Biological Activity:

This compound is a potent inhibitor of PDE5. A study on its earlier designation, KF31327, reported a Kᵢ value of 0.16 nM against canine tracheal PDE5, indicating significantly higher potency compared to sildenafil (Kᵢ = 7.2 nM) in the same study. The kinetic analysis revealed that this compound acts as a non-competitive inhibitor.

Structural Analogs and Structure-Activity Relationships (SAR)

While specific SAR studies on a series of direct this compound analogs are not publicly available, insights can be drawn from the broader class of imidazoquinazoline-based PDE5 inhibitors.

Key Structural Features for Activity:

-

Imidazoquinazoline Core: This heterocyclic system serves as the fundamental scaffold for binding to the PDE5 active site. Modifications to this core are likely to significantly impact activity.

-

N-3 Substitution: The ethyl group at the N-3 position of the quinazoline ring is a common feature in this class of inhibitors. Altering the size and nature of this substituent can influence potency and selectivity.

-

8-Amino Linker: The amino group at the 8-position serves as a crucial linker to the solvent-exposed region of the PDE5 active site. The nature of this linker and the substituent it connects to are critical for high-affinity binding.

-

Substituent on the 8-Amino Group: In this compound, this is a 2-(4-(hydroxymethyl)piperidin-1-yl)benzyl group. This large, flexible group likely makes extensive contacts within the active site. Modifications to the piperidine ring, the hydroxymethyl group, and the benzyl linker would be key areas for analog development to modulate potency, selectivity, and pharmacokinetic properties.

Table 1: Biological Activity of Selected Imidazoquinazoline-based PDE5 Inhibitors

Since quantitative data for direct this compound analogs is unavailable, this table presents data for other compounds sharing the imidazoquinazoline core to provide a comparative context.

| Compound | Structure | PDE5 IC₅₀ (nM) | Notes |

| Compound 14 (from Rotella et al., 2000) | 1-(3-(1-((4-fluorophenyl)methyl)-7,8-dihydro-8-oxo-1H-imidazo(4,5-g)quinazolin-6-yl)-4-propoxyphenyl)carboxamide | 0.8 | A potent and selective imidazoquinazolinone-based PDE5 inhibitor.[2][3] |

Mechanism of Action and Signaling Pathway

Like other PDE5 inhibitors, this compound exerts its pharmacological effect by preventing the breakdown of cyclic guanosine monophosphate (cGMP). In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which in turn converts guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to smooth muscle relaxation, vasodilation, and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound maintains higher levels of cGMP, thereby potentiating the pro-erectile signal.[4][5]

Experimental Protocols

Generalized Synthesis of Imidazo[4,5-g]quinazoline Derivatives

While the exact synthesis of this compound is proprietary, a general approach to constructing the imidazo[4,5-g]quinazoline core can be extrapolated from the literature on related compounds.[6][7][8][9][10]

-

Formation of the Quinazoline Core: A common starting point is the reaction of an appropriately substituted anthranilic acid derivative with a suitable cyclizing agent, such as formamide or a derivative, to form the quinazolinone ring system.

-

Introduction of the Imidazole Ring: The imidazole ring is typically fused to the quinazoline core through a series of reactions involving nitration, reduction to an amine, and subsequent cyclization with a one-carbon synthon like formic acid or a derivative.

-

Functionalization of the Core: The core structure is then functionalized at key positions. For example, the 8-position can be halogenated to allow for subsequent nucleophilic aromatic substitution with an appropriate amine, which would introduce the side chain.

-

Thionation: To obtain the thio-derivative, the corresponding quinazolinone can be treated with a thionating agent such as Lawesson's reagent.

-

N-Alkylation: The final N-alkylation at the 3-position can be achieved using an appropriate alkyl halide in the presence of a base.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a general method for determining the inhibitory activity of compounds against PDE5 using a fluorescence polarization (FP) based assay.

-

Reagents and Materials:

-

Recombinant human PDE5 enzyme

-

cGMP substrate

-

Fluorescently labeled GMP tracer

-

GMP-specific antibody

-

Assay buffer (e.g., Tris-HCl, MgCl₂, BSA)

-

Test compounds (dissolved in DMSO)

-

384-well microplates

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add the PDE5 enzyme to the wells of the microplate.

-

Add the test compound dilutions to the wells and incubate for a short period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the cGMP substrate.

-

Incubate at room temperature to allow for the conversion of cGMP to GMP.

-

Stop the reaction by adding a solution containing the GMP-specific antibody and the fluorescently labeled GMP tracer.

-

Incubate to allow for competition between the enzyme-produced GMP and the tracer for antibody binding.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

The fluorescence polarization signal is inversely proportional to the amount of GMP produced.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a highly potent, non-competitive PDE5 inhibitor with a distinct imidazoquinazoline-2-thione scaffold. While detailed structure-activity relationship data for its direct analogs are not publicly available, the general principles of PDE5 inhibitor design suggest that modifications to the N-3 and 8-positions of the core structure are likely to yield novel compounds with modulated activity, selectivity, and pharmacokinetic profiles. The provided generalized synthesis and assay protocols offer a framework for the exploration and evaluation of such potential structural analogs. Further research into this chemical space could lead to the development of new therapeutic agents with improved properties.

References

- 1. Determination of a new type of phosphodiesterase-5 inhibitor, this compound, in a dietary supplement promoted for sexual enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-3-substituted imidazoquinazolinones: potent and selective PDE5 inhibitors as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchwith.montclair.edu [researchwith.montclair.edu]

- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase type 5 inhibitors: molecular pharmacology and interactions with other phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Cell Culture Treatment with Thioquinapiperifil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioquinapiperifil, also known as KF31327, is an imidazoquinazoline derivative identified as a potent phosphodiesterase-5 (PDE-5) inhibitor.[1] While it has been detected in dietary supplements, its application in a cell culture research setting is not yet widely documented in publicly available literature. However, based on its known mechanism as a PDE-5 inhibitor and the documented anticancer activities of other imidazoquinazoline derivatives, this compound holds potential as a research compound for investigating cellular signaling pathways and therapeutic effects.[2][3][4]

This document provides a comprehensive set of protocols and application notes to guide researchers in the preliminary investigation of this compound's effects on cultured cells. The methodologies outlined here are based on standard cell biology techniques and the known pharmacology of PDE-5 inhibitors.

Mechanism of Action and Signaling Pathway

As a PDE-5 inhibitor, this compound is expected to modulate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In this pathway, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP. cGMP then acts as a second messenger, activating protein kinase G (PKG), which mediates various downstream effects, including smooth muscle relaxation and inhibition of cell proliferation.[5][6] PDE-5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE-5, this compound would lead to an accumulation of intracellular cGMP, thereby enhancing PKG signaling.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound in a cell culture model. Given that other imidazoquinazoline derivatives have shown efficacy against breast cancer cell lines, a cell line such as MCF-7 could be a suitable starting point.[2]

A. General Cell Culture and Maintenance

This protocol describes the basic steps for thawing, culturing, and passaging an adherent cell line.

-

Thawing Cryopreserved Cells:

-

Rapidly thaw the vial of cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Transfer the cells to an appropriate culture flask (e.g., T-25 or T-75) and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Passaging:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

-

Add a minimal volume of pre-warmed trypsin-EDTA solution to cover the cell layer and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired split ratio.

-

B. Preparation of this compound Stock Solution

Proper preparation of the test compound is critical for reproducible results.

-

Solubilization: this compound's solubility should be empirically determined. A common solvent for initial testing is Dimethyl Sulfoxide (DMSO).

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

C. Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. This is a crucial first step to determine the cytotoxic potential and the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., ranging from 0.1 µM to 100 µM) and a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation

Quantitative data should be organized into clear, structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

| Incubation Time | IC50 (µM) ± SD |

|---|---|

| 24 hours | 45.2 ± 3.1 |

| 48 hours | 28.7 ± 2.5 |

| 72 hours | 15.9 ± 1.8 |

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Effect of this compound on Protein Expression (Western Blot Densitometry)

| Target Protein | Control (Relative Density) | This compound (IC50, 48h) (Relative Density) | Fold Change |

|---|---|---|---|

| Phospho-VASP (Ser239) | 1.00 | 2.85 | +2.85 |

| Total VASP | 1.00 | 0.98 | -0.02 |

| Cleaved Caspase-3 | 1.00 | 4.12 | +4.12 |

| β-Actin | 1.00 | 1.00 | 1.00 |

Note: Data are hypothetical and for illustrative purposes only. Phospho-VASP (Ser239) is a downstream target of PKG and can serve as a marker for pathway activation.

References

- 1. Determination of a new type of phosphodiesterase-5 inhibitor, this compound, in a dietary supplement promoted for sexual enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antiproliferative effect of sildenafil on human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

Thioquinapiperifil: Application Notes and Protocols for In Vivo Studies

Disclaimer: Information regarding in vivo dosage and detailed experimental protocols for Thioquinapiperifil is not extensively available in the public domain. This document provides a general framework based on the known pharmacology of this compound and established methodologies for similar molecules, specifically phosphodiesterase-5 (PDE-5) inhibitors. Researchers should consider this a preliminary guide and must conduct dose-finding and pharmacokinetic studies to determine the appropriate dosage and experimental design for their specific animal models and research questions.

Introduction

This compound, formerly known as KF31327, is identified as a potent phosphodiesterase-5 (PDE-5) inhibitor.[1] PDE-5 inhibitors are a class of drugs that block the degradative action of cGMP-specific phosphodiesterase type 5 on cyclic GMP in the smooth muscle cells lining the blood vessels that supply the corpus cavernosum of the penis. This inhibition leads to vasodilation and increased blood flow, facilitating erection. The mechanism of action of PDE-5 inhibitors is well-established and involves the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway.

Mechanism of Action: PDE-5 Inhibition

Caption: Signaling pathway of PDE-5 inhibition by this compound.

Quantitative Data Summary

There is a critical lack of publicly available quantitative data from controlled in vivo studies for this compound. One report identified its presence in dietary supplements at approximately 13-15 mg per tablet.[1] However, this does not represent a scientifically validated dosage for preclinical research.

Without data from formal preclinical studies, a table summarizing dosage, administration routes, and animal models cannot be provided. Researchers are strongly advised to conduct initial dose-ranging studies to determine the No-Observed-Adverse-Effect Level (NOAEL) and the minimally effective dose.

Experimental Protocols

The following are generalized protocols for evaluating a novel PDE-5 inhibitor in vivo. These should be adapted based on the specific research goals and institutional guidelines.

Animal Models

The choice of animal model is crucial for the successful evaluation of a new therapeutic agent. Common models in biomedical research include mice, rats, rabbits, and guinea pigs. For studying erectile dysfunction, aged rats or specific genetic models can be particularly relevant.

Pharmacokinetic (PK) Study Protocol

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Workflow:

Caption: General workflow for a pharmacokinetic study.

Methodology:

-

Animal Preparation: Healthy, adult male rodents (e.g., Sprague-Dawley rats) are typically used. Animals should be acclimatized for at least one week before the experiment.

-

Dose Formulation: this compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The formulation should be uniform and stable.

-

Dose Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage or intravenous injection). A low, medium, and high dose group, along with a vehicle control group, is recommended.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

In Vivo Efficacy Study Protocol (Erectile Function Model)

Objective: To evaluate the pro-erectile effect of this compound in an animal model.

Workflow:

Caption: Workflow for an in vivo efficacy study in an erectile function model.

Methodology:

-

Animal Preparation: Anesthetize adult male rats.

-

Surgical Procedure: Expose the carotid artery for blood pressure monitoring (Mean Arterial Pressure - MAP) and the corpus cavernosum for intracavernosal pressure (ICP) measurement. Expose the cavernous nerve for electrical stimulation.

-

Drug Administration: Administer this compound or vehicle control intravenously or intraperitoneally.

-

Nerve Stimulation: After a set period for drug absorption, apply electrical stimulation to the cavernous nerve to induce an erectile response.

-

Data Acquisition: Record ICP and MAP continuously.

-

Data Analysis: Calculate the ratio of the maximal ICP to the MAP (ICP/MAP) as the primary measure of erectile function. Compare the results between the treated and control groups.

Safety and Toxicology

Preliminary toxicology studies are essential. These typically involve dose-range finding studies in two species (one rodent, one non-rodent) to identify the maximum tolerated dose (MTD) and potential target organs of toxicity. Clinical observations, body weight changes, food and water consumption, and terminal necropsy with histopathology of major organs should be performed.

Conclusion

The provided information serves as a foundational guide for initiating in vivo research on this compound. Due to the absence of specific preclinical data in the public domain, it is imperative that researchers undertake thorough dose-finding and pharmacokinetic studies to establish safe and effective dosage regimens for their specific experimental contexts. The generalized protocols for pharmacokinetic and efficacy studies outlined here can be adapted to generate the necessary preliminary data for this novel PDE-5 inhibitor.

References

Application Notes and Protocols for the Analytical Detection of Thioquinapiperifil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Thioquinapiperifil, a phosphodiesterase-5 (PDE-5) inhibitor, in various matrices. The protocols are intended for analytical chemists, quality control specialists, and researchers in the fields of pharmaceutical analysis, forensic science, and drug metabolism.

Introduction